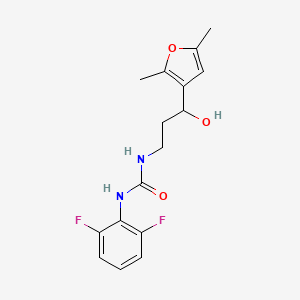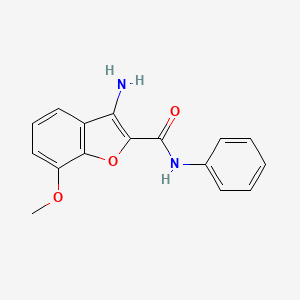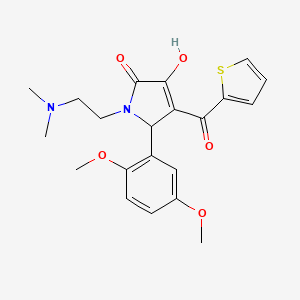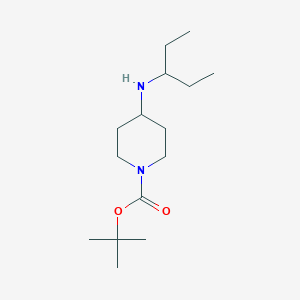
4-碘-6-甲氧基吡啶-3-醇
描述
4-Iodo-6-methoxypyridin-3-ol is a chemical compound with the molecular formula C6H6INO2 and a molecular weight of 251.02 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The IUPAC name for this compound is 4-iodo-6-methoxy-3-pyridinol . Its InChI code is 1S/C6H6INO2/c1-10-6-2-4(7)5(9)3-8-6/h2-3,9H,1H3 . This indicates that the compound has an iodine atom at the 4th position, a methoxy group at the 6th position, and a hydroxyl group at the 3rd position of the pyridine ring.Physical And Chemical Properties Analysis
4-Iodo-6-methoxypyridin-3-ol is a solid compound . It has a molecular weight of 251.02 . The compound’s InChI key is AUEKKHSBTAFFDU-UHFFFAOYSA-N .科学研究应用
合成方法和化学转化
1. 呋喃稠合杂环的合成
与4-碘-6-甲氧基吡啶-3-醇结构相关的化合物,如3-碘-4-甲氧基吡啶-2-酮,已被用作合成呋喃稠合杂环的前体。这些转化涉及 Sonogashira 炔烃偶联、脱烷基化和呋喃环化反应,展示了这些化合物在构建复杂杂环结构中的效用 (Conreaux 等,2008)。
2. 碘化和碘代[1,3]二氧杂环[4,5-c]吡啶的形成
在特定条件下,由 3-烷氧基吡啶-4-醇意外形成碘代[1,3]二氧杂环[4,5-c]吡啶,展示了这些化合物用于生成新型杂环结构的反应性和潜力。此反应途径提供了合成含吡啶的大环化合物的见解 (Lechel 等,2012)。
材料科学
3. 光伏应用
虽然与 4-碘-6-甲氧基吡啶-3-醇没有直接关系,但对类似吡啶衍生物的研究,例如在染料敏化的 TiO2 太阳能电池中向氧化还原电解质中添加 4-叔丁基吡啶,突出了吡啶化合物在增强光伏性能中的更广泛效用。这些改性导致开路电位和电子寿命显着提高,强调了吡啶衍生物在优化太阳能电池效率中的作用 (Boschloo 等,2006)。
生物活性
4. 抗增殖活性
由 3-碘-4-甲氧基吡啶衍生的 N-吡啶基唑的合成和评估表明其在黑色素瘤细胞中的抗增殖活性具有潜在的治疗应用。这些发现表明碘化吡啶衍生物在开发具有抗癌特性的化合物中的效用 (Hedidi 等,2016)。
5. 铜(II)配合物的 DNA 相互作用和抗癌活性
由 4'-苯基-2,2':6',2"-联吡啶的衍生物(包括甲氧基苯基基团)合成的铜(II)配合物已被合成并表征其 DNA 相互作用和抗癌活性。这些研究突出了与 4-碘-6-甲氧基吡啶-3-醇相关的化合物在药物化学和癌症治疗中的潜力 (Liang 等,2014)。
安全和危害
属性
IUPAC Name |
4-iodo-6-methoxypyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2/c1-10-6-2-4(7)5(9)3-8-6/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEKKHSBTAFFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2660130.png)
![Ethyl 1-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2660132.png)
![1-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2660134.png)

![1-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2660137.png)

![3-Tert-butyl-7-ethyl-1,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2660141.png)



![N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-methylpiperidin-4-yl)-1H-imidazole-5-carboxamide](/img/structure/B2660146.png)
amine hydrochloride](/img/structure/B2660149.png)

